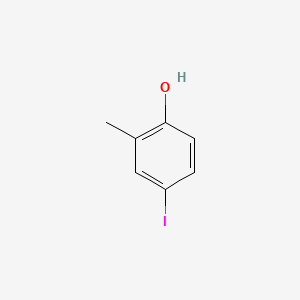
4-Iodo-2-methylphenol
Cat. No. B1580675
M. Wt: 234.03 g/mol
InChI Key: WSBDSSKIWDFOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03988369
Procedure details


0-Cresol, 0.023 ml, iodine, 3 g, and 25 ml of trimethyl phosphate were held at 87° C under nitrogen for 12 hours with stirring. The iodine color having disappeared, 2.9 g more of iodine (total iodine 0.023 mol) was added and held 12 hours again. The iodine was gone but a brown color had developed. The mixture was poured into water and extracted with hexane. Three layers formed: the hexane layer containing the product, a dark viscous oil at interface of hexane, and water (which was a phosphate ester of product) the aqueous layer. The hexane layer was separated, dried and evaporated. The residue, 5 g, contained about 60% of the desired product (GLC, RT=108 sec. on 6 ft. SE 30 column at 150° and 40 ml of He/min. flow) and 40% trimethyl phosphate (40%, RT=60 sec.). There were indications of less than 1% 6-iodo-2 -cresol (RT=112 sec.) and about 1% 4,6-diiodo-2-cresol (RT=180 sec.). This crude mixture was warmed on a steam-bath with 8% aqueous sodium hydroxide, cooled, acidified, and the solid obtained filtered and washed. The same treatment was given to the heavy oil insoluble in hexane. The crude weight of 4-iodo-2-cresol obtained in this way were 3.5 g, 65% and 0.35 g, 6%, respectively. Recrystallization of first fraction gave shiny, beige-colored needles, mp 66.5°-68° (colorless melt), 1.55 g, 29% reported (C. M. Suter, R. D. Shultz, J. Org. Chem., 16, 1117 (1951)) mp 64°-65°. The second crop from the filtrate combined and recrystallized with the 0.35 g fraction gave 1.1 g, 20%, of darker beige needles, mp 65°-67° (amber melt).


[Compound]
Name
0-Cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three








[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
Identifiers


|
REACTION_CXSMILES
|
[I:1]I.P([O:9][CH3:10])(OC)(OC)=O.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O>[I:1][C:13]1[CH:14]=[C:15]([CH3:16])[C:10]([OH:9])=[CH:11][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
0-Cresol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OC)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Five
|
Name
|
|
|
Quantity
|
0.023 mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Nine
[Compound]
|
Name
|
phosphate ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Three layers formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The hexane layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
about 60% of the desired product (GLC, RT=108 sec. on 6 ft. SE 30 column at 150° and 40 ml of He/min. flow) and 40% trimethyl phosphate (40%, RT=60 sec.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This crude mixture was warmed on a steam-bath with 8% aqueous sodium hydroxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
